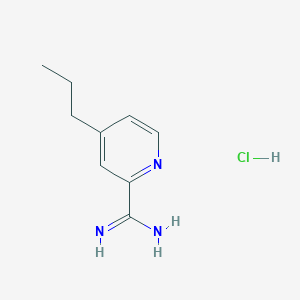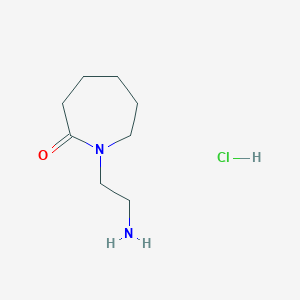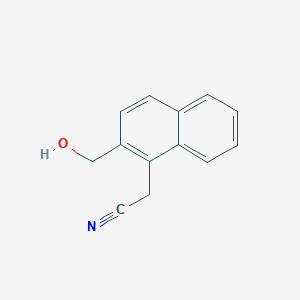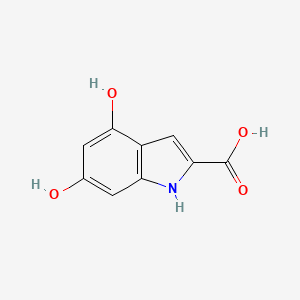![molecular formula C12H13N3 B11901850 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine CAS No. 389117-34-4](/img/structure/B11901850.png)
7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine is a heterocyclic compound that features a fused ring system incorporating both pyridine and naphthyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-aminonicotinaldehyde with 2-methyl-1,2,3,4-tetrahydroquinoline under acidic conditions to form the desired product. The reaction typically requires heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound for commercial use.
化学反応の分析
Types of Reactions
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine, which may exhibit different biological activities and properties.
科学的研究の応用
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.
類似化合物との比較
Similar Compounds
7-Hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3’,2’4,5]imidazo[1,2-a]pyrimidin-5-ium chloride: A microbial metabolite with similar structural features.
7-Methyl-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Another heterocyclic compound with related biological activities.
Uniqueness
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine is unique due to its specific fused ring system and the presence of both pyridine and naphthyridine moieties. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
389117-34-4 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C12H13N3/c1-15-6-4-11-10(8-15)7-9-3-2-5-13-12(9)14-11/h2-3,5,7H,4,6,8H2,1H3 |
InChIキー |
MPIDZUWKXHUXEW-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C=C3C=CC=NC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




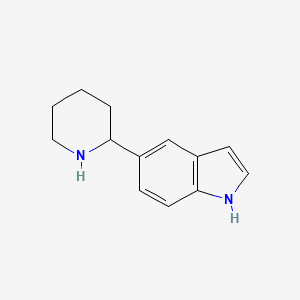

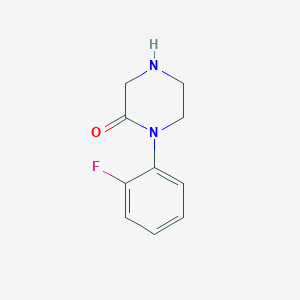

![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)

